1-Methoxy-2-(trifluoromethyl)benzene

Description

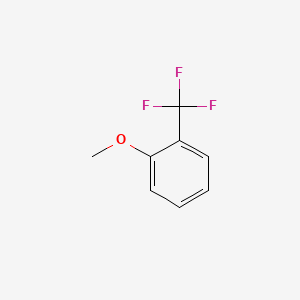

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJMWUXVOTGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-48-2 | |

| Record name | 395-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene (CAS 395-48-2) for Advanced Research and Development

This guide provides an in-depth analysis of 1-Methoxy-2-(trifluoromethyl)benzene, a key fluorinated building block for professionals in pharmaceutical and agrochemical research. We will move beyond simple data recitation to explore the causal relationships between its structure, reactivity, and practical applications, offering field-proven insights for its strategic deployment in complex synthetic campaigns.

Core Molecular Profile and Physicochemical Properties

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole, is a colorless liquid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at adjacent (ortho) positions. This specific arrangement of an electron-donating group (-OCH₃) and a powerful electron-withdrawing group (-CF₃) establishes a unique electronic and steric environment that dictates its chemical behavior and utility.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups.[3][4] The strategic placement of this group on an anisole scaffold makes 1-Methoxy-2-(trifluoromethyl)benzene a valuable intermediate for introducing these desirable properties into target molecules.[3]

Table 1: Physicochemical Properties of 1-Methoxy-2-(trifluoromethyl)benzene

| Property | Value | Source(s) |

| CAS Number | 395-48-2 | [5] |

| Molecular Formula | C₈H₇F₃O | [5] |

| Molecular Weight | 176.14 g/mol | [5] |

| Appearance | Colorless transparent liquid | [1][2] |

| Boiling Point | 174-175 °C (at 760 mmHg) | [1] |

| Melting Point | -6 °C | [1] |

| Density | 1.263 g/mL | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene) | [1] |

Spectroscopic Signature for Structural Verification

Accurate identification and quality control are paramount. The following section details the expected spectroscopic data for verifying the structure and purity of 1-Methoxy-2-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (approx. 6.9-7.7 ppm) and a singlet in the aliphatic region for the methoxy protons. The methoxy group (-OCH₃) typically appears as a sharp singlet around 3.9 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The methoxy carbon is expected around 55-60 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbon directly attached to the -CF₃ group will also show coupling.

-

¹⁹F NMR: The fluorine NMR spectrum provides a definitive signature for the -CF₃ group. It is expected to show a sharp singlet around -62 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹). Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region. Additionally, C-O stretching from the ether linkage will appear around 1250 cm⁻¹, and aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. A common fragmentation pathway for anisole derivatives involves the loss of a methyl radical (•CH₃) to form a stable ion at m/z 161, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 133. Cleavage of the C-F bond is less common, but loss of a fluorine radical could also occur.

Caption: Predicted EI-MS fragmentation pathway for 1-Methoxy-2-(trifluoromethyl)benzene.

Synthesis and Reactivity Profile

Synthetic Strategy

While several methods exist for the synthesis of fluorinated aromatics, a common laboratory approach for 1-Methoxy-2-(trifluoromethyl)benzene involves the trifluoromethylation of a suitable precursor, such as 2-iodoanisole or 2-bromoanisole, using a copper-mediated reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃).

Experimental Protocol: Copper-Mediated Trifluoromethylation

-

Reaction Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), CuI (1.5 eq), and KF (2.0 eq).

-

Solvent and Reagent Addition: Add dry N,N-Dimethylformamide (DMF) as the solvent. Then, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: After completion, cool the mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Methoxy-2-(trifluoromethyl)benzene.

Caption: Workflow for the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene.

Chemical Reactivity: A Tale of Two Directors

The reactivity of the aromatic ring is uniquely influenced by the competing electronic effects of the methoxy and trifluoromethyl groups.

-

Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director.[8][9]

-

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive electron withdrawal (-I effect) of the three fluorine atoms. It is a meta-director.[10]

In 1-Methoxy-2-(trifluoromethyl)benzene, these groups are in an ortho relationship. For electrophilic aromatic substitution (EAS), the directing effects are antagonistic.[11][12] The strongly activating -OCH₃ group's directing effect typically dominates.[13]

-

Position 4 (para to -OCH₃): This position is activated by the methoxy group and is sterically accessible.

-

Position 6 (ortho to -OCH₃): This position is also activated by the methoxy group but is sterically hindered by the adjacent -CF₃ group.

-

Position 5 (meta to -OCH₃, meta to -CF₃): This position is deactivated by both groups.

-

Position 3 (meta to -OCH₃, ortho to -CF₃): This position is deactivated by the inductive effect of the -CF₃ group.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C4 position (para to the methoxy group) , as this site benefits from the strong activating effect of the methoxy group while being the least sterically hindered of the activated positions.

Applications in Drug Discovery and Development

While specific, publicly disclosed examples of marketed drugs using this exact starting material are scarce, its structure is representative of a class of building blocks crucial for modern drug design.[14] Fluorinated anisole derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.[3][15] The 2-(trifluoromethyl)anisole moiety can be incorporated to fine-tune a lead compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Analytical Quality Control

A robust analytical method is essential for ensuring the purity of 1-Methoxy-2-(trifluoromethyl)benzene for use in GMP (Good Manufacturing Practice) synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Protocol: GC-MS Purity Analysis

-

Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.[16]

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in ethyl acetate) in split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Expected Result: The compound should elute as a sharp, single peak. Purity is determined by integrating the peak area relative to any impurity peaks. The mass spectrum of the peak should match the expected fragmentation pattern.

Safety, Handling, and Storage

As a laboratory chemical, 1-Methoxy-2-(trifluoromethyl)benzene must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [5] | |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and oxidants.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

1-Methoxy-2-(trifluoromethyl)benzene - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]

-

Benzene, 1-methoxy-2-(2-nitroethenyl)- - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Methoxy-2-(trifluoroMethyl) benzene | S.W.ChemiLab. (n.d.). Retrieved January 30, 2026, from [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010). Retrieved January 30, 2026, from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. (n.d.).

-

Electrophilic Substitution of Disubstituted Benzene Rings. (n.d.). MSU Chemistry. Retrieved January 30, 2026, from [Link]

- General Experimental and Instrumentation Information. (n.d.).

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 30, 2026, from [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved January 30, 2026, from [Link]

-

Fluorination of anisole with 22-1a, d, e. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved January 30, 2026, from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Supporting Information for a relevant chemical synthesis paper. (n.d.). The Royal Society of Chemistry.

-

ANALYTICAL METHODS for Methoxychlor. (n.d.). ATSDR. Retrieved January 30, 2026, from [Link]

-

3-(Trifluoromethyl)anisole. (n.d.). Oakwood Chemical. Retrieved January 30, 2026, from [Link]

-

Electrophilic Substitution of Disubstituted Benzene Rings. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 30, 2026, from [Link]

-

Evaluation of a Simplified Method for GC/MS Qualitative Analysis... (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

- Safety Data Sheet for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. (n.d.).

-

FT-IR Investigation of Methoxy Substituted Benzenes... (2012). Insubria. Retrieved January 30, 2026, from [Link]

- The mass spectra of 1-methoxybutane... (n.d.). Pearson.

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline... (2023). NSF Public Access Repository. Retrieved January 30, 2026, from [Link]

-

Fragmentation in Mass Spectrometry. (2022). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... (2025). PubMed. Retrieved January 30, 2026, from [Link]

-

Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. (2016). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 30, 2026, from [Link]

- Interpretation of mass spectra. (n.d.).

- Mass Spectrometry (MS) course notes. (2018). Retrieved January 30, 2026, from a university chemistry course website.

Sources

- 1. chembk.com [chembk.com]

- 2. swchemilab.com [swchemilab.com]

- 3. 3-(Trifluoromethyl)anisole CAS 454-90-0|Supplier [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jelsciences.com [jelsciences.com]

- 15. tsijournals.com [tsijournals.com]

- 16. agilent.com [agilent.com]

physical and chemical properties of 2-(Trifluoromethyl)anisole

An In-Depth Technical Guide to 2-(Trifluoromethyl)anisole

Introduction

2-(Trifluoromethyl)anisole, also known as 1-Methoxy-2-(trifluoromethyl)benzene, is an aromatic organic compound that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on adjacent carbons of a benzene ring, imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a common bioisostere for chlorine, is known for its high metabolic stability and ability to increase lipophilicity and binding affinity of molecules, making it a highly sought-after moiety in medicinal chemistry.[2][3] Consequently, 2-(Trifluoromethyl)anisole is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(Trifluoromethyl)anisole are critical for its handling, storage, and application in synthetic protocols. These properties are summarized below.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 395-48-2 | [1][5][6] |

| Molecular Formula | C₈H₇F₃O | [1][5][6] |

| Molecular Weight | 176.14 g/mol | [6] |

| Appearance | Liquid | [5] |

| Boiling Point | -14.3 to -14.1 °C | |

| Purity | ≥97% | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

| InChI Key | BHPJMWUXVOTGQU-UHFFFAOYSA-N | [5] |

Chemical Structure

The structural arrangement of the methoxy and trifluoromethyl groups dictates the molecule's reactivity.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 1514-11-0: 4-Bromo-2-(trifluoromethyl)anisole [cymitquimica.com]

- 5. 2-(Trifluoromethyl)anisole [sigmaaldrich.com]

- 6. 2-(Trifluoromethyl)anisole [oakwoodchemical.com]

2-methoxybenzotrifluoride structural information and analysis

The following technical guide is structured to serve as a definitive reference for researchers working with 2-methoxybenzotrifluoride. It prioritizes actionable protocols, mechanistic insight, and safety integration.

Structural Analysis, Synthesis, and Reactivity Profile

Executive Summary & Chemical Architecture

2-Methoxybenzotrifluoride (CAS: 395-34-6), also identified as 1-methoxy-2-(trifluoromethyl)benzene, represents a critical scaffold in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for ortho-substituted anisoles.

The molecule is defined by a "Push-Pull" electronic conflict:

-

The Methoxy Group (-OMe): A strong

-acceptor but a powerful -

The Trifluoromethyl Group (-CF

): A strong

Physicochemical Profile

| Parameter | Value / Description | Context |

| IUPAC Name | 1-Methoxy-2-(trifluoromethyl)benzene | Standard Nomenclature |

| CAS Number | 395-34-6 | Primary Identifier |

| Molecular Formula | C | MW: 176.14 g/mol |

| Appearance | Colorless Liquid | - |

| Boiling Point | ~170–175 °C (Atm) | High-boiling solvent/intermediate |

| Density | 1.26 g/mL | Halogenated aromatic density |

| Lipophilicity | cLogP ~ 2.8 | Enhanced membrane permeability vs. Anisole |

Spectroscopic Characterization (NMR)[1][2][3][4][5]

Accurate identification relies on the distinct splitting patterns caused by

H NMR (400 MHz, CDCl )

-

3.93 ppm (s, 3H): The methoxy singlet. It is slightly downfield compared to anisole (

-

6.90 – 7.60 ppm (m, 4H): Aromatic region. The proton at position 3 (adjacent to CF

F NMR (376 MHz, CDCl )

-

-62.5 ppm (s, 3F): Characteristic singlet. While often a singlet, high-resolution scans may reveal fine coupling (

Analyst Note: In metabolic stability assays, the integrity of the -CF

signal is a primary marker. Degradation or defluorination typically results in a shift toward -100 to -120 ppm (Ar-F) or loss of the signal entirely.

Synthesis Protocol: Methylation of 2-(Trifluoromethyl)phenol

The most robust route to 2-methoxybenzotrifluoride is the O-methylation of commercially available 2-(trifluoromethyl)phenol. This protocol avoids the use of diazomethane (explosion hazard) in favor of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Experimental Workflow (MeI Method)

Reagents:

-

2-(Trifluoromethyl)phenol (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin/Alkylator ]

-

Potassium Carbonate (K

CO -

Solvent: Acetone or DMF (0.5 M concentration)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)phenol and anhydrous Acetone.

-

Deprotonation: Add K

CO -

Alkylation: Add MeI dropwise via syringe. Caution: Exothermic.[1]

-

Reflux: Fit with a condenser and heat to mild reflux (60 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

-

Workup:

-

Cool to RT and filter off the inorganic salts.

-

Concentrate the filtrate carefully (product is somewhat volatile).

-

Redissolve in Et

O, wash with 1M NaOH (to remove unreacted phenol), water, and brine. -

Dry over MgSO

and concentrate.

-

-

Purification: Distillation under reduced pressure is preferred over column chromatography for this liquid.

Figure 1: Standard synthesis pathway via Williamson Ether Synthesis.

Reactivity Profile: Regioselective Lithiation

For drug development, the ability to functionalize this scaffold is paramount. The primary challenge is Regioselectivity during Directed Ortho Metalation (DoM).

The Directing Group Competition

When treating 2-methoxybenzotrifluoride with n-Butyllithium (n-BuLi), two directing forces compete:

-

Coordination (CIPE): The Oxygen lone pair of the -OMe group coordinates Lithium, directing it to Position 3 (between substituents) or Position 6 .

-

Acidity (Inductive): The -CF

group acidifies the proton at Position 3 .

The Consensus:

Due to extreme steric crowding at Position 2 (occupied) and the steric clash preventing lithiation between the groups, the primary lithiation site with n-BuLi/TMEDA is Position 6 (ortho to OMe, meta to CF

However, using a sterically hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can shift selectivity toward Position 3 (ortho to CF

Protocol: Regioselective Lithiation (Position 6)

-

Solvent: Anhydrous THF (stabilizes the lithiated species).

-

Base: n-BuLi (1.1 eq) + TMEDA (1.1 eq). TMEDA breaks n-BuLi aggregates, increasing reactivity.

-

Temperature: -78 °C is mandatory to prevent benzyne formation or nucleophilic attack on the CF

group. -

Quench: Add electrophile (e.g., DMF, I

, CO

Figure 2: Regioselectivity decision tree for Directed Ortho Metalation (DoM).

Pharmaceutical Relevance & Bioisosterism

In Medicinal Chemistry, the 2-methoxybenzotrifluoride moiety is often employed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability

The -CF

Lipophilicity Modulation

Replacing a Hydrogen or Methyl group with Trifluoromethyl significantly increases lipophilicity (

References

-

Synthesis & Properties: Sigma-Aldrich / Merck. "1-Methoxy-2-(trifluoromethyl)benzene Product Sheet." Link

-

NMR Characterization: National Institute of Standards and Technology (NIST). "Benzene, 1-fluoro-2-(trifluoromethyl)- and derivatives."[2][3] Link

-

Lithiation Methodology: Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879. Link

-

Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev. 2008, 37, 320-330. Link

- Regioselectivity Data: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (General reference for DoM selectivity rules).

Disclaimer: This guide is for research purposes only. All synthesis involving methyl iodide or organolithiums must be performed in a fume hood with appropriate PPE.

Sources

synthesis and characterization of 1-Methoxy-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Methoxy-2-(trifluoromethyl)benzene is a key building block, providing a scaffold for more complex molecular architectures. This guide offers a comprehensive overview of a robust synthetic route to this compound, details the underlying chemical principles, and provides a full characterization protocol, grounded in field-proven methodologies and authoritative references.

Rationale and Synthetic Strategy

The synthesis of aryl-CF₃ compounds has evolved significantly from harsh, classical methods like the Swarts reaction, which often suffer from limited substrate scope.[1] Modern organometallic chemistry provides milder and more versatile pathways. For the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene, the most effective and widely applicable strategy is a copper-mediated Sandmeyer-type trifluoromethylation.[2]

This approach is advantageous for several key reasons:

-

Starting Material Availability : The reaction begins with 2-methoxyaniline (o-anisidine), a widely available and structurally diverse precursor.[1]

-

Cost-Effective Reagent : The use of (Trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethylating agent is significantly more economical than other sources like Umemoto's reagent.[1][3]

-

Mild Conditions and Functional Group Tolerance : The reaction proceeds under mild conditions, preserving common functionalities such as ethers, esters, and ketones, which is critical for multi-step syntheses.[1][3]

The core of the reaction involves the transformation of the amine group on 2-methoxyaniline into a diazonium salt, which is then displaced by a trifluoromethyl group delivered by a copper(I) species.[2][4] This process can be conducted in a convenient one-pot procedure, streamlining the synthetic workflow.[1]

Synthetic Workflow and Mechanism

The overall process transforms a readily available aniline into the target benzotrifluoride via a diazonium intermediate.

Caption: Synthetic workflow for 1-Methoxy-2-(trifluoromethyl)benzene.

The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] A copper(I) species reacts with the trifluoromethyl source to generate an active trifluoromethylating agent.[3] This agent then undergoes a single-electron transfer (SET) with the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then combines with the trifluoromethyl group to yield the final product.

Caption: Simplified Sandmeyer trifluoromethylation mechanism.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the one-pot procedure described by Goossen et al., which combines diazotization and trifluoromethylation for operational simplicity.[1][3]

3.1. Materials and Equipment

-

Reagents : 2-Methoxyaniline, tert-butyl nitrite (t-BuONO), p-toluenesulfonic acid (PTSA, anhydrous), copper(I) thiocyanate (CuSCN), (Trifluoromethyl)trimethylsilane (TMSCF₃), cesium carbonate (Cs₂CO₃), acetonitrile (anhydrous), diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

-

Equipment : Round-bottom flasks, magnetic stirrer, nitrogen inlet, dropping funnel, rotary evaporator, column chromatography setup (silica gel).

3.2. Step-by-Step Procedure

-

Reaction Setup : All glassware must be oven-dried before use. The reaction should be performed under an inert nitrogen atmosphere to prevent side reactions with moisture and oxygen.[3]

-

Diazotization : In a round-bottom flask, dissolve 2-methoxyaniline (1.0 equiv) and anhydrous p-toluenesulfonic acid (1.5 equiv) in anhydrous acetonitrile. To this solution, add tert-butyl nitrite (1.0 equiv) dropwise at room temperature. Stir the mixture for 30 minutes. The absence of water is critical for high yields.[1]

-

Preparation of Trifluoromethylating Mixture : In a separate flask, suspend CuSCN (0.5 equiv), TMSCF₃ (1.5 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile.

-

Trifluoromethylation : Add the diazonium salt solution from step 2 to the trifluoromethylating mixture from step 3. Stir the resulting reaction mixture at room temperature for 12 hours.

-

Work-up : Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with diethyl ether.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to afford 1-Methoxy-2-(trifluoromethyl)benzene as a colorless oil.[5]

Characterization of 1-Methoxy-2-(trifluoromethyl)benzene

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

4.1. Analytical Techniques and Expected Data

| Technique | Parameter | Expected Observation |

| ¹⁹F NMR | Chemical Shift (δ) | A sharp singlet at approximately -62.4 ppm is the definitive signal for the CF₃ group in this chemical environment.[5] |

| ¹H NMR | Chemical Shifts (δ) | Four distinct signals in the aromatic region (~6.9-7.6 ppm) and a singlet for the methoxy (-OCH₃) protons at ~3.9 ppm. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for 8 unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons will be in the ~110-160 ppm range, and the methoxy carbon around 55-60 ppm.[6] |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) | m/z = 176.1, corresponding to the molecular formula C₈H₇F₃O.[5] |

| Key Fragments | Common fragments may include [M-CH₃]⁺ (loss of methyl) and [M-OCH₃]⁺ (loss of methoxy). | |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | Strong C-F stretching bands (~1100-1300 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and aromatic/aliphatic C-H stretching (~2850-3100 cm⁻¹). |

4.2. Interpreting the Data

-

¹⁹F NMR : The presence of a single, sharp peak confirms the successful introduction of a single, magnetically equivalent CF₃ group. The chemical shift is highly diagnostic.[5]

-

¹H NMR : The complex splitting patterns in the aromatic region confirm the ortho-disubstituted pattern. The integration of the peaks (4H aromatic, 3H methoxy) validates the proton count.

-

Mass Spectrometry : The observation of the correct molecular ion peak confirms the molecular weight of the target compound.[5]

-

IR Spectroscopy : The intense absorbances in the C-F stretching region provide strong evidence for the trifluoromethyl group's presence.

Safety and Handling

-

General Precautions : Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Chemical Hazards : 1-Methoxy-2-(trifluoromethyl)benzene is expected to be a flammable liquid and an irritant. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

-

Reagent-Specific Hazards : tert-butyl nitrite is flammable and volatile. TMSCF₃ should be handled with care. Anhydrous reagents can react vigorously with water.

-

Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Sandmeyer-type trifluoromethylation of 2-methoxyaniline offers a reliable, scalable, and efficient route to 1-Methoxy-2-(trifluoromethyl)benzene. The one-pot procedure enhances the practicality of this synthesis for research and development applications. The combination of ¹⁹F NMR, ¹H NMR, mass spectrometry, and IR spectroscopy provides a robust analytical workflow to unequivocally confirm the structure and purity of the final product, ensuring its quality for subsequent use in drug discovery and materials science.

References

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. Available at: [Link]

-

Goossen, L. J., Danoun, G., Bayarmagnai, B., Grünberg, M. F., & Risto, E. (2014). Sandmeyer Trifluoromethylation. Organic Syntheses, 91, 224-235. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ChemistryViews. (2015). Sandmeyer-Type Trifluoromethylation. Retrieved from [Link]

-

Verma, A., Kumar, V., & Singh, T. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 4071–4102. Available at: [Link]

-

Supporting Information for publications, providing raw characterization data for 1-methoxy-2-(trifluoromethyl)benzene. (Source link is not a direct publication but a repository of supporting data). Available at: [Link]

-

ResearchGate. (n.d.). Fluorination of anisole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Tlili, A., & Billard, T. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 2789-2802. Available at: [Link]

-

ACS Publications - Organic Letters. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 1-Methoxy-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Hazards and Safety Precautions for 2-Methoxybenzotrifluoride

Executive Summary

2-Methoxybenzotrifluoride (CAS: 395-36-8), also known as 1-methoxy-2-(trifluoromethyl)benzene or

However, this compound presents specific physicochemical hazards—primarily flammability and volatility—combined with the potential for releasing highly toxic hydrogen fluoride (HF) upon thermal decomposition. This guide provides a technical framework for the safe handling, storage, and disposal of 2-methoxybenzotrifluoride, moving beyond generic safety data to field-proven operational protocols.

Part 1: Chemical Identity & Physicochemical Profile[4]

Understanding the physical properties is the first line of defense. The relatively low flash point (approx. 43–48°C) places this compound in a critical zone where ambient laboratory temperatures in warm climates or minor process heating can generate ignitable vapor concentrations.

Table 1: Physicochemical Properties

| Property | Value / Description | Safety Implication |

| CAS Number | 395-36-8 | Unique identifier for inventory tracking. |

| IUPAC Name | 1-Methoxy-2-(trifluoromethyl)benzene | Confirms ortho-substitution pattern. |

| Physical State | Colorless Liquid | Visual inspection for purity (yellowing indicates degradation). |

| Flash Point | ~43°C - 48°C (Closed Cup) | Flammable Liquid (Category 3). Vapors can ignite near hot surfaces. |

| Boiling Point | ~170–175°C (Atmospheric) | High boiling point suggests low volatility relative to solvents like ether, but significant vapor pressure exists at RT. |

| Density | ~1.2 g/mL | Heavier than water; sinks in aqueous spills, complicating cleanup. |

| Solubility | Immiscible in water; Soluble in organics | Requires organic solvents for cleanup; potential bioaccumulation risk. |

Technical Note on Isomerism: Ensure you are handling the ortho isomer (2-methoxy). The meta (3-methoxy) and para (4-methoxy) isomers have similar hazards but distinct boiling points and reactivity profiles.

Part 2: Comprehensive Hazard Analysis

Flammability & Explosivity (GHS H226)

The primary operational risk is fire. With a flash point near 45°C, static discharge or proximity to hot plates can trigger ignition.

-

Vapor Density: The vapors are heavier than air (approx. 6.0 relative to air). They will pool in low areas (sumps, drainage trenches) and travel considerable distances to ignition sources.

-

Static Risk: As a fluorinated ether, the liquid has low conductivity. High-velocity transfer (pouring) can generate static charge.

Thermal Decomposition & HF Generation (Critical Hazard)

Unlike standard hydrocarbons, the combustion of 2-methoxybenzotrifluoride is not "clean." The trifluoromethyl (

-

Mechanism:

-

Impact: HF is corrosive to lung tissue and can cause systemic toxicity (hypocalcemia) even after inhalation of smoke from a small fire.

Toxicology (GHS H315, H319, H335)

-

Skin/Eye: Direct contact causes irritation. The lipophilic nature of the methoxy/trifluoromethyl combination facilitates skin absorption.

-

Inhalation: Causes respiratory tract irritation. High concentrations may induce Central Nervous System (CNS) depression (dizziness, narcosis), a common trait of fluorinated aromatics.

Part 3: Engineering Controls & PPE

Hierarchy of Controls

The following diagram illustrates the decision logic for selecting controls based on the quantity handled.

Personal Protective Equipment (PPE) Causality

-

Glove Selection (Crucial):

-

Standard Nitrile (0.11 mm): Acceptable only for incidental splash protection. Fluorinated aromatic solvents can swell nitrile rubber upon prolonged contact.

-

Laminate (Silver Shield) or Viton: Required for spill cleanup or immersion. These materials provide superior permeation resistance against aromatic ethers.

-

-

Respiratory: If working outside a fume hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required. In fire scenarios, a Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF risk.

Part 4: Operational Protocols

Inert Atmosphere Transfer (Self-Validating Protocol)

To mitigate flammability and moisture ingress, use this closed-system transfer method.

-

Preparation: Secure the source and receiving flasks. Purge the receiving flask with Nitrogen or Argon for 5 minutes.

-

Grounding: If transferring >500 mL, attach grounding clips to the metal needles/cannulas to prevent static discharge.

-

Pressure Equalization: Insert a bleed needle (connected to an inert gas bubbler) into the receiving flask.

-

Transfer: Use a double-ended cannula or a gas-tight syringe.

-

Validation: Ensure the bubbler is active but not violent (confirms positive pressure).

-

-

Completion: Remove the transfer needle first, then the bleed needle. Seal immediately.

Storage Requirements

-

Segregation: Store in a flammables cabinet. Keep separate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.

-

Environment: Cool, dry, well-ventilated area. Keep container tightly closed to prevent volatile loss and moisture contamination.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol waste) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher and mixing contaminates the cheaper stream.

-

Labeling: Clearly tag as "Contains Fluorinated Aromatics."

Part 5: Emergency Response

Spill Management Workflow

Fire Fighting

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be ineffective (immiscible) but can be used to cool containers.

-

Specific Danger: Firefighters must wear full protective gear including SCBA. The smoke contains Hydrogen Fluoride (HF) .

-

Post-Fire: Neutralize runoff water with lime or soda ash if possible to precipitate fluoride salts before they enter drainage systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67888, 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Chemical Resistance. Retrieved from [Link]

Sources

The Trifluoromethyl Group in Anisole Derivatives: A Deep Dive into Electronic Effects for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems, particularly in conjunction with other functional groups, is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the trifluoromethyl group on the anisole scaffold. We will dissect the interplay between the electron-withdrawing nature of the CF₃ group and the electron-donating methoxy (OCH₃) group, exploring how their positional isomerism (ortho, meta, para) dictates the electron density distribution, chemical reactivity, and spectroscopic properties of the resulting derivatives. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the unique properties of trifluoromethylated anisoles in their scientific endeavors.

The Trifluoromethyl Group: A Bioisostere of Unique Influence

The trifluoromethyl group has emerged as a critical substituent in drug design and the development of advanced materials.[1] Its prevalence stems from a unique combination of properties that distinguish it from a simple methyl or chloro group, for which it often serves as a bioisostere.[1] The CF₃ group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms.[2] This powerful inductive effect (-I) significantly modulates the electronic landscape of the molecule to which it is attached.[3]

Furthermore, the CF₃ group contributes to increased lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation, a highly desirable trait in drug development.[2] Its introduction can enhance a molecule's ability to cross cellular membranes, thereby improving bioavailability.[4]

The Electronic Tug-of-War: -CF₃ and -OCH₃ on an Aromatic Ring

The electronic character of a substituted benzene ring is a delicate balance of inductive and resonance effects. When a trifluoromethyl group and a methoxy group are both present on an anisole ring, a fascinating electronic interplay ensues.

-

The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is overshadowed by its powerful electron-donating resonance effect (+M), where the lone pairs on the oxygen atom delocalize into the aromatic π-system.[5] This donation of electron density activates the ring towards electrophilic aromatic substitution, preferentially directing incoming electrophiles to the ortho and para positions.

-

The Trifluoromethyl Group (-CF₃): The CF₃ group is a potent electron-withdrawing group primarily through a strong inductive effect (-I).[6] Unlike the methoxy group, it does not possess lone pairs to donate and thus exhibits no significant resonance effect.[7] This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack.[8]

The combination of these two opposing forces on the same aromatic ring creates a nuanced electronic environment that is highly dependent on the relative positions of the two substituents.

A Comparative Analysis of Trifluoromethyl Anisole Isomers

The positional isomerism of the CF₃ group on the anisole ring—ortho, meta, or para to the methoxy group—dramatically alters the molecule's properties.

Hammett Constants: A Quantitative Look at Electronic Influence

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[9] The Hammett constants (σ) for the methoxy and trifluoromethyl groups highlight their opposing electronic natures.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | Electron-donating (strong +M, weak -I) |

| -CF₃ | +0.43 | +0.54 | Electron-withdrawing (strong -I) |

| Table 1: Hammett Substituent Constants. Data sourced from various compilations.[10] |

The negative σ_p value for the methoxy group indicates strong electron donation at the para position, while the positive σ values for the trifluoromethyl group confirm its strong electron-withdrawing character at both the meta and para positions.

Acidity of Trifluoromethyl-Substituted Phenols: An Anisole Analogue

The acidity of substituted phenols can serve as a reliable proxy for the electronic effects within the corresponding anisole derivatives. A lower pKa value indicates a more acidic phenol, which corresponds to a greater stabilization of the resulting phenoxide ion. This stabilization is enhanced by electron-withdrawing groups.

| Compound | pKa (in water at 25°C) |

| Phenol | 9.95 |

| o-Cresol | 10.29 |

| m-Cresol | 10.09 |

| p-Cresol | 10.26 |

| 3-(Trifluoromethyl)phenol | 9.08[11] |

| 4-(Trifluoromethyl)phenol | 8.68[6] |

| Table 2: pKa Values of Selected Phenols and Cresols. Data for cresols provides a baseline for the electronic effect of a methyl group.[12] |

The significantly lower pKa values of the trifluoromethylphenols compared to phenol and the cresols demonstrate the potent electron-withdrawing ability of the CF₃ group, which stabilizes the negative charge of the phenoxide ion. The para isomer is more acidic than the meta isomer, reflecting the greater electron-withdrawing effect at the para position.

Spectroscopic Characterization: A Window into Electron Distribution

NMR spectroscopy is an indispensable tool for probing the electronic environment of trifluoromethylated anisoles. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electron density around them.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Trifluoromethylanisole | Aromatic H: ~6.9-7.6, OCH₃: ~3.9 | Aromatic C: ~112-158, CF₃: ~124 (q), OCH₃: ~56 | ~ -62 |

| 3-Trifluoromethylanisole | Aromatic H: ~7.0-7.5, OCH₃: ~3.8 | Aromatic C: ~113-160, CF₃: ~124 (q), OCH₃: ~55 | ~ -63 |

| 4-Trifluoromethylanisole | Aromatic H: ~6.9 (d), ~7.6 (d), OCH₃: ~3.8 | Aromatic C: ~114-163, CF₃: ~124 (q), OCH₃: ~55 | ~ -61 |

| Table 3: Approximate NMR Chemical Shifts for Trifluoromethylanisole Isomers. Data compiled and estimated from various sources.[13][14] Note: Precise chemical shifts can vary with solvent and experimental conditions. The ¹³C signal for the CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms. |

The downfield shift of aromatic protons and carbons in the presence of the CF₃ group is indicative of reduced electron density. ¹⁹F NMR is particularly informative, with the chemical shift of the CF₃ group being highly sensitive to its electronic surroundings.[15]

Reactivity in Electrophilic Aromatic Substitution

The interplay of the activating -OCH₃ group and the deactivating -CF₃ group governs the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

-

Activating/Deactivating Nature: The methoxy group is a strong activating group, while the trifluoromethyl group is a strong deactivating group.[16] The overall reactivity of the trifluoromethylanisole ring will be significantly reduced compared to anisole itself.

-

Directing Effects:

-

The -OCH₃ group is an ortho, para-director.

-

The -CF₃ group is a meta-director.[17]

-

When both groups are present, the directing effects are combined. The powerful ortho, para-directing ability of the methoxy group generally dominates. However, the strong deactivation by the CF₃ group will influence the position of attack.

For ortho-trifluoromethylanisole , electrophilic attack is directed by the methoxy group to the C4 (para) and C6 (ortho) positions. The C6 position is sterically hindered by the adjacent CF₃ group, so the C4 position is generally favored.

In meta-trifluoromethylanisole , the methoxy group directs to the C2, C4, and C6 positions. All these positions are activated by the -OCH₃ group and not directly deactivated by the meta -CF₃ group, leading to a mixture of products.

For para-trifluoromethylanisole , the methoxy group directs to the C2 and C6 positions (both ortho). These positions are electronically favorable for substitution.

Experimental Protocols

Synthesis of Trifluoromethylanisole Isomers

A common and straightforward method for the synthesis of trifluoromethylanisole isomers is the methylation of the corresponding trifluoromethylphenols.

General Protocol for the Methylation of Trifluoromethylphenols:

-

Dissolution: Dissolve the respective trifluoromethylphenol isomer (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a slight excess of a base, typically potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

-

Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Characterization by NMR Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified trifluoromethylanisole isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This is often done with proton decoupling. A reference standard, such as CFCl₃, is used to define the 0 ppm chemical shift.[10]

-

Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion and Future Perspectives

The electronic interplay between the trifluoromethyl and methoxy groups in anisole derivatives offers a rich platform for fine-tuning molecular properties. The predictable, yet nuanced, effects of positional isomerism on electron density, reactivity, and spectroscopic signatures provide a powerful tool for rational design in drug discovery and materials science. Understanding these fundamental principles allows researchers to strategically position these functional groups to achieve desired outcomes, whether it be modulating binding affinity to a biological target, enhancing metabolic stability, or tuning the electronic properties of an organic material.

Future research in this area will likely focus on leveraging these electronic effects in the design of more complex molecular architectures, exploring their impact on non-covalent interactions, and developing novel synthetic methodologies for the regioselective synthesis of these valuable compounds. The insights provided in this guide serve as a foundation for such future innovations.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

- Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (URL: not available)

-

Trifluoromethyl group - Wikipedia. (URL: [Link])

-

Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Filo. (URL: [Link])

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (URL: [Link])

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL: [Link])

-

Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (URL: )

- EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P

-

Hammett equation - Wikipedia. (URL: [Link])

-

3-(Trifluoromethyl)anisole - Oakwood Chemical. (URL: [Link])

-

2-(Trifluoromethyl)anisole - Oakwood Chemical. (URL: [Link])

- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P

- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)

-

Zero-flux surfaces of the electrostatic potential: the border of influence zones of nucleophilic and electrophilic sites in crystalline environment - PubMed. (URL: [Link])

-

Cresol - PubChem - NIH. (URL: [Link])

- Nitration of Substituted Aromatic Rings and R

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. (URL: [Link])

-

Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Ortho, Para, Meta - Chemistry Steps. (URL: [Link])

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

- Fluorine NMR. (URL: )

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC. (URL: [Link])

-

COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. (URL: [Link])

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. (URL: [Link])

-

Anisole is less reactive in electophillic substitution reaction than phenol? - Quora. (URL: [Link])

Sources

- 1. 4-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. azom.com [azom.com]

- 4. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]

- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. ijrar.org [ijrar.org]

- 17. willson.cm.utexas.edu [willson.cm.utexas.edu]

Strategic Functionalization and Reactivity Profiling of 1-Methoxy-2-(trifluoromethyl)benzene

Executive Summary

This technical guide profiles the reactivity landscape of 1-Methoxy-2-(trifluoromethyl)benzene (also known as 2-(Trifluoromethyl)anisole). This scaffold represents a classic "push-pull" aromatic system, where the electron-donating methoxy group (-OMe) competes with and complements the electron-withdrawing trifluoromethyl group (-CF

For medicinal chemists, this molecule is a high-value pharmacophore.[1] The -CF

Electronic and Steric Landscape

The reactivity of the aromatic ring is dictated by the interplay between resonance and induction.

| Substituent | Position | Electronic Effect | Directing Effect (Relative to Self) |

| Methoxy (-OMe) | C1 | +M (Strong Resonance) , -I (Weak Induction) | Ortho, Para (Activator) |

| Trifluoromethyl (-CF | C2 | -I (Strong Induction) | Meta (Deactivator) |

The "Cooperative" Effect

In this specific 1,2-substitution pattern, the directing effects of both groups reinforce each other at specific positions, creating distinct reactivity "hotspots."

-

C4 Position (Para to -OMe, Meta to -CF

): This is the most nucleophilic site. The -OMe group pushes electron density here via resonance, and the -CF -

C6 Position (Ortho to -OMe, Meta to -CF

): Electronically activated, but sterically hindered by the adjacent -OMe group. -

C3 Position (Ortho to -CF

): Electronically deactivated regarding nucleophilic attack, but highly acidic (C-H acidity) due to the strong inductive withdrawal of the -CF

Electrophilic Aromatic Substitution (EAS)

Primary Outcome: C4-Functionalization.

Under standard electrophilic conditions (Halogenation, Nitration, Friedel-Crafts), the resonance donation of the methoxy group dominates. The -CF

Regioselectivity Analysis[2][3][4][5][6]

-

Major Product (>90%): C4-Substitution .

-

Rationale: The C4 position is para to the activator (-OMe) and meta to the deactivator (-CF

). Both vectors align. Sterically, C4 is the most accessible site.

-

-

Minor Product: C6-Substitution .

-

Rationale: While electronically favorable (ortho to -OMe), the steric clash with the methoxy group reduces the rate of attack compared to C4.

-

Protocol: Regioselective Bromination (C4)

This protocol utilizes N-Bromosuccinimide (NBS) to avoid the harsh acidic conditions of Br

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv) in Acetonitrile (0.5 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion at room temperature (25 °C).

-

Catalysis: Add NH

OAc (10 mol%) as a mild catalyst to activate the NBS. -

Monitoring: Stir at 25 °C. Monitor via TLC/LCMS. Reaction typically completes in 2–4 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 10% Na

S -

Purification: The crude material is usually >95% pure C4-bromide. Recrystallize from Hexanes/EtOAc if necessary.

Directed Ortho Metalation (DoM)

Primary Outcome: Tunable Selectivity (C3 vs. C6).

Lithiation chemistry offers a divergence from EAS. Here, we rely on Directed Metalation Groups (DMGs) .[2]

-

-OMe: Directs lithiation to C6 via Coordination Mechanism (complexation of Li+ to Oxygen).

-

-CF

: Directs lithiation to C3 via Inductive Acidification (making the H3 proton more acidic).

The "Optional Site Selectivity" Switch

By changing the base and conditions, you can toggle between Kinetic (Coordination) and Thermodynamic (Acidity) control.

| Target Position | Mechanism | Reagent System | Rationale |

| C6 (Ortho to OMe) | Kinetic / Coordination | TMEDA breaks Li aggregates, enhancing coordination to the -OMe oxygen. The base attacks the nearest proton (H6). | |

| C3 (Ortho to CF | Thermodynamic / Acidification | LICKOR ( | The "Schlosser base" is bulky and highly reactive. It favors the removal of the most acidic proton (H3), driven by the -I effect of -CF |

Protocol: C6-Selective Lithiation

-

Preparation: Flame-dry a flask and flush with Argon. Add anhydrous THF.

-

Substrate: Add 1-Methoxy-2-(trifluoromethyl)benzene (1.0 equiv).

-

Additive: Add TMEDA (1.1 equiv). Cool the mixture to -78 °C .

-

Lithiation: Add

-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes.-

Note: Maintain internal temp < -70 °C to prevent benzyne formation (elimination of -OMe or -F).

-

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Add Electrophile (e.g., DMF, I

, CO -

Warming: Allow to warm to 0 °C slowly before aqueous workup.

Metabolic Stability & Bioactivation

In drug discovery, this scaffold is often used to block metabolic "soft spots."

-

C2 Blocking: The -CF

group effectively prevents hydroxylation at the C2 position and sterically shields C3. -

C4 Vulnerability: As predicted by EAS, the C4 position is electron-rich and prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to a phenolic metabolite.

-

O-Dealkylation: The methoxy group is a primary site for metabolism (CYP2D6/3A4), leading to the phenol (O-desmethyl metabolite).

Visualization: Reactivity & Metabolism Pathways

Figure 1: Divergent reactivity pathways based on reaction conditions (EAS vs. DoM) and metabolic fate.

References

-

Schlosser, M. (2005). "The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Leroux, F., et al. (2004). "Trifluoromethyl-Substituted Anisoles: A Probe for the Ortho-Lithiation Mechanism." European Journal of Organic Chemistry, 2004(15), 3292–3301. Link

-

Goumont, R., et al. (2009). "Nucleophilic Aromatic Substitutions of Trifluoromethyl Anisoles." Tetrahedron, 65(9), 1801-1808. Link

Sources

synonyms and alternative names for 1-Methoxy-2-(trifluoromethyl)benzene

Synonyms, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Methoxy-2-(trifluoromethyl)benzene (CAS 395-34-6) serves as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. Characterized by the presence of an electron-donating methoxy group ortho to a strongly electron-withdrawing trifluoromethyl group, this scaffold offers unique electronic and steric properties. This guide provides a definitive reference for its nomenclature, physicochemical properties, validated synthesis protocols, and handling requirements, specifically tailored for drug development professionals.

Nomenclature & Identification

Accurate identification is paramount in regulatory filing and database searching. While "1-Methoxy-2-(trifluoromethyl)benzene" is the preferred IUPAC designation, the compound is frequently referenced by its anisole derivative names in industrial settings.

Table 1: Comprehensive Identifier Matrix

| Category | Identifier / Synonym | Context |

| Primary Name | 1-Methoxy-2-(trifluoromethyl)benzene | IUPAC / Formal |

| Common Name | 2-(Trifluoromethyl)anisole | Industrial / Lab Slang |

| Alternative Name | o-(Trifluoromethyl)anisole | Positional Isomer Ref. |

| Alternative Name | α,α,α-Trifluoro-2-methoxytoluene | Archaic / Structural |

| Alternative Name | 2-Methoxybenzotrifluoride | Functional Group Priority |

| CAS Registry | 395-34-6 | Global Standard |

| MDL Number | MFCD00000346 | Merck/Sigma Index |

| InChI Key | DTFKRVXLBCAIOZ-UHFFFAOYSA-N | Cheminformatics |

| SMILES | COC1=CC=CC=C1C(F)(F)F | Molecular Modeling |

Chemical Logic & Structural Properties

To effectively utilize this intermediate, one must understand the electronic "push-pull" dynamic occurring on the benzene ring.

-

Electronic Conflict: The methoxy group (-OCH₃) is an electron donor (via resonance), while the trifluoromethyl group (-CF₃) is a strong electron withdrawer (via induction).

-

The Ortho Effect: The 1,2-positioning creates a dipole moment and steric crowding that influences metabolic stability. The bulky -CF₃ group protects the adjacent positions from enzymatic oxidation (e.g., by Cytochrome P450), a desirable trait in drug design known as "metabolic blocking."

Visualization: Structural & Electronic Hierarchy

Figure 1: Structural dissection showing the competing electronic effects that define the molecule's reactivity and utility in medicinal chemistry.

Synthesis & Manufacturing Protocol

While various routes exist, the most robust laboratory and pilot-scale method involves the O-methylation of 2-(trifluoromethyl)phenol . This approach is preferred over coupling reactions due to higher atom economy and lower cost.

Mechanistic Insight

The -CF₃ group at the ortho position increases the acidity of the phenol (lowering pKa vs. unsubstituted phenol). This allows the use of milder bases (like Potassium Carbonate) rather than requiring Sodium Hydride, improving safety profiles at scale.

Protocol: Williamson Ether Synthesis (Standardized)

Objective: Synthesis of 2-(Trifluoromethyl)anisole from 2-(Trifluoromethyl)phenol.

Reagents:

-

Substrate: 2-(Trifluoromethyl)phenol (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv) OR Dimethyl Sulfate (DMS) (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv), anhydrous

-

Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-(trifluoromethyl)phenol and anhydrous Acetone (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ in a single portion. The mixture may warm slightly. Stir for 15 minutes to ensure phenoxide formation. Note: The -CF₃ group facilitates this rapid deprotonation.

-

Addition: Add Methyl Iodide dropwise via syringe or addition funnel. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux: Heat the mixture to mild reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Work-up:

-

Cool to room temperature.[][2]

-

Filter off the inorganic solids (potassium salts).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. The product is a liquid and can be purified by vacuum distillation if high purity (>99%) is required.

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for the O-methylation synthesis route.

Applications in Drug Discovery

The 1-Methoxy-2-(trifluoromethyl)benzene scaffold is not merely a solvent; it is a "privileged structure" in medicinal chemistry.

Key Physicochemical Advantages:

-

Lipophilicity Modulation: The -CF₃ group significantly increases logP, improving membrane permeability for CNS (Central Nervous System) targets.

-

Bioisosterism: It acts as a bioisostere for o-chlorotoluene or o-methylanisole, often improving metabolic stability.

-

Conformational Lock: The steric bulk of the ortho-CF₃ group forces the methoxy group out of planarity with the benzene ring in certain derivatives, locking the conformation in a way that can enhance binding affinity to protein targets (e.g., GPCRs).

Data Summary: Physical Properties

| Property | Value | Relevance |

| Boiling Point | 174-175 °C | High boiling point allows high-temp reactions. |

| Density | 1.26 g/mL | Heavier than water; facilitates phase separation. |

| Flash Point | ~63 °C | Flammable; requires Class 3 handling. |

| Solubility | Immiscible in water | Requires organic co-solvents (DMSO/DMF) for bio-assays. |

Safety & Handling (E-E-A-T)

As a Senior Scientist, safety compliance is non-negotiable. This compound is a fluorinated ether and presents specific hazards.

-

Flammability: Flash point is approx. 63°C. It is classified as a Combustible Liquid (Category 4 or 3 depending on region). Ensure grounding of vessels during transfer.

-

Health Hazards: Irritating to eyes, respiratory system, and skin.

-

Incompatibility: Reacts vigorously with strong oxidizing agents.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation, although the -CF₃ group confers significant stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67798, 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for CF3 effects). Retrieved from [Link]

Sources

The Ortho-Trifluoromethyl Effect in Methoxybenzene: A Guide to Harnessing Steric and Electronic Synergy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of a trifluoromethyl (CF₃) group on an aromatic ring has become a cornerstone of modern medicinal chemistry and materials science. Its profound impact on a molecule's physicochemical and biological properties is well-established. This guide delves into a specific, yet powerful, structural motif: the placement of a trifluoromethyl group ortho to a methoxy group on a benzene ring. We will explore the nuanced interplay of steric hindrance and electronic effects that arise from this arrangement, leading to unique conformational constraints and altered reactivity. This document provides researchers with the foundational knowledge, experimental protocols, and computational insights required to understand, characterize, and strategically deploy the ortho-trifluoromethyl effect in methoxybenzene systems for advanced molecular design.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group is one of the most vital substituents in the medicinal chemist's toolkit.[1][2][3] Its prevalence in pharmaceuticals and agrochemicals stems from a unique combination of properties that can dramatically improve a molecule's drug-like characteristics.[4][5][6][7]

-

Potent Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the -CF₃ group a powerful inductive electron-withdrawing group.[1][2][8][9] This modulates the electronics of the aromatic ring, influencing pKa and interaction with biological targets.

-

Enhanced Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and transport across biological barriers.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the -CF₃ group exceptionally resistant to oxidative metabolism, often blocking metabolic hotspots and increasing a drug's half-life.

-

Steric Influence: While isosteric to a chlorine atom, the -CF₃ group is bulkier than a methyl group and has a steric demand comparable to an ethyl group.[1][10] This steric profile can be used to control molecular conformation and improve binding selectivity.

When this group is placed in the ortho-position to another substituent, particularly one with conformational flexibility like a methoxy group, a unique and powerful set of interactions emerges.

The Core Principle: Sterically Enforced Conformational Lock

In an unsubstituted methoxybenzene (anisole), the methoxy group favors a planar conformation with the aromatic ring to maximize π-conjugation between the oxygen's lone pairs and the ring.[11][12] The introduction of a bulky trifluoromethyl group at the ortho position fundamentally disrupts this preference.

To alleviate the significant steric repulsion between the adjacent -OCH₃ and -CF₃ groups, the molecule adopts a non-planar conformation. The C-C-O-C dihedral angle is forced to rotate, often approaching an orthogonal (90°) arrangement.[11][12] This "conformational lock" is the central tenet of the ortho-trifluoromethyl effect in this system and has cascading consequences for the molecule's properties.

Caption: Steric clash drives conformational change from planar to non-planar.